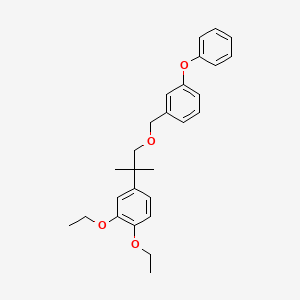
Bis(6-hydroxyhexyl) terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(6-hydroxyhexyl) terephthalate is an organic compound with the molecular formula C20H30O6. It is a type of terephthalate ester, which is commonly used in the production of polyesters and other polymeric materials. This compound is known for its role in the synthesis of various plasticizers and resins, contributing to the flexibility and durability of plastic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(6-hydroxyhexyl) terephthalate can be synthesized through the esterification of terephthalic acid with 6-hydroxyhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of microwave-assisted esterification has been explored to reduce reaction times and energy consumption. This method involves the application of microwave radiation to accelerate the esterification process, resulting in higher molecular weight products in a shorter time .
Chemical Reactions Analysis
Types of Reactions
Bis(6-hydroxyhexyl) terephthalate undergoes various chemical reactions, including:
Esterification: The formation of esters through the reaction with alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Transesterification: The exchange of ester groups between molecules in the presence of a catalyst.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts at elevated temperatures.
Hydrolysis: Requires water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) catalyst.
Transesterification: Involves the use of catalysts such as sodium methoxide or potassium hydroxide.
Major Products Formed
Esterification: Produces this compound and water.
Hydrolysis: Yields terephthalic acid and 6-hydroxyhexanol.
Transesterification: Results in the formation of new esters with different alcohol groups.
Scientific Research Applications
Bis(6-hydroxyhexyl) terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyesters and copolymers.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of plasticizers, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of bis(6-hydroxyhexyl) terephthalate involves its interaction with various molecular targets and pathways. In the context of polymer synthesis, the compound acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The ester bonds in the molecule contribute to the flexibility and durability of the resulting polymers. Additionally, the hydroxyl groups in the compound can participate in hydrogen bonding, influencing the physical properties of the polymers .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Another terephthalate ester used in the production of polyesters.
Bis(2-hydroxypropyl) terephthalate: Similar in structure but with different alkyl groups, affecting its physical properties.
Bis(4-hydroxybutyl) terephthalate: Used in the synthesis of various polymeric materials
Uniqueness
Bis(6-hydroxyhexyl) terephthalate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can enhance the flexibility and toughness of the resulting polymers, making it suitable for specific applications where these properties are desired .
Properties
CAS No. |
41138-37-8 |
|---|---|
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
bis(6-hydroxyhexyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30O6/c21-13-5-1-3-7-15-25-19(23)17-9-11-18(12-10-17)20(24)26-16-8-4-2-6-14-22/h9-12,21-22H,1-8,13-16H2 |
InChI Key |
ZZMUWHGXJZTWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCCCO)C(=O)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


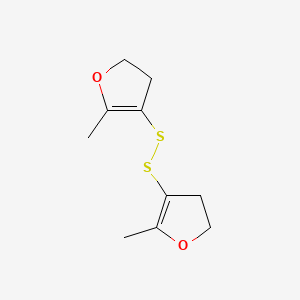
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
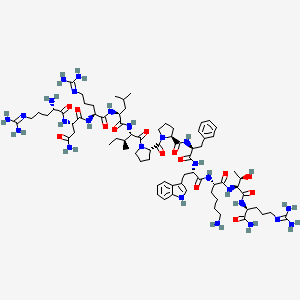
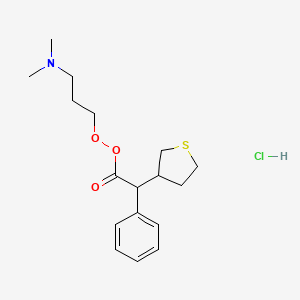
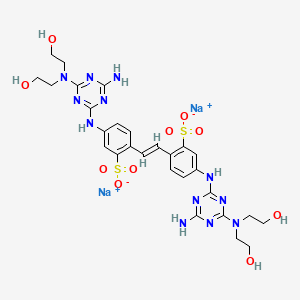
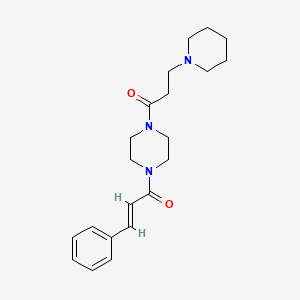

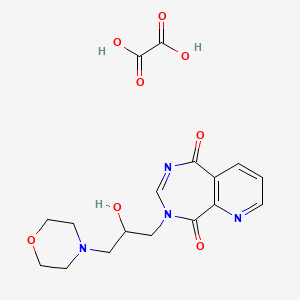
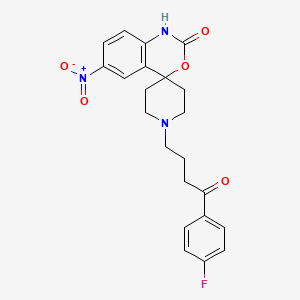
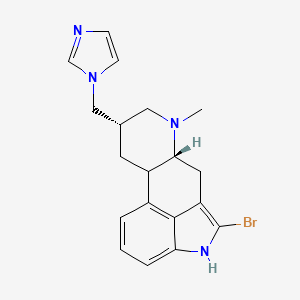
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)


